molecular formula C26H26N2O5S B3933464 N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,4,5-triethoxybenzamide

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,4,5-triethoxybenzamide

Cat. No. B3933464
M. Wt: 478.6 g/mol
InChI Key: YYUCYYOPWBPAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,4,5-triethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBF-T or DBF-TB, and it is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DBF-T is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DBF-T has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. Additionally, DBF-T has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
DBF-T has a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent. Additionally, DBF-T has been shown to reduce inflammation in animal models, making it a potential anti-inflammatory agent. DBF-T has also been shown to have neuroprotective effects, as it has been shown to protect against neuronal damage in animal models.

Advantages and Limitations for Lab Experiments

DBF-T has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. Additionally, DBF-T has a wide range of biochemical and physiological effects, making it a versatile compound for use in various research fields. However, there are also limitations to the use of DBF-T in lab experiments. This compound is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, the mechanism of action of DBF-T is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of DBF-T. One potential direction is the further investigation of its potential use as an anticancer agent. DBF-T has been shown to inhibit the growth of cancer cells in vitro, but further studies are needed to determine its efficacy in vivo. Additionally, the neuroprotective effects of DBF-T warrant further investigation, as this compound may have potential applications in the treatment of neurodegenerative diseases. Finally, the mechanism of action of DBF-T is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Scientific Research Applications

DBF-T has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research fields. DBF-T has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DBF-T has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-30-22-13-16(14-23(31-5-2)24(22)32-6-3)25(29)28-26(34)27-17-11-12-19-18-9-7-8-10-20(18)33-21(19)15-17/h7-15H,4-6H2,1-3H3,(H2,27,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUCYYOPWBPAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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